Evogliptin Tartrate

Descripción general

Descripción

Se utiliza principalmente para controlar la diabetes tipo 2 al mejorar los niveles de hormonas incretínicas, lo que a su vez mejora la secreción de insulina y la tolerancia a la glucosa . Desarrollado por la compañía farmacéutica surcoreana Dong-A ST, DA-1229 (tartrato) se comercializa bajo nombres comerciales como Suganon y Evodine .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de DA-1229 (tartrato) implica múltiples pasos, comenzando con la preparación de la estructura central de piperazinona. La ruta sintética generalmente incluye los siguientes pasos:

Formación del Núcleo de Piperazinona: La estructura central se sintetiza a través de una serie de reacciones que involucran la condensación de aminas y ácidos carboxílicos apropiados.

Introducción de Sustituyentes: El trifluorofenilo y otros sustituyentes se introducen mediante reacciones de sustitución nucleofílica.

Formación de la Sal de Tartrato: El paso final implica la formación de la sal de tartrato mediante la reacción de la base libre de DA-1229 con ácido tartárico en condiciones controladas

Métodos de Producción Industrial

La producción industrial de DA-1229 (tartrato) sigue rutas sintéticas similares, pero se optimiza para la fabricación a gran escala. Esto incluye el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

DA-1229 (tartrato) experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede experimentar reacciones de oxidación, particularmente en las porciones de amino y piperazinona.

Reducción: Las reacciones de reducción pueden ocurrir en los grupos carbonilo presentes en la estructura.

Sustitución: Las reacciones de sustitución nucleofílica son comunes, especialmente las que involucran al grupo trifluorofenilo

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Se emplean nucleófilos como aminas y tioles en condiciones básicas

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen diversos derivados oxidados, reducidos y sustituidos de DA-1229 (tartrato), que se pueden estudiar más a fondo por sus propiedades farmacológicas .

Aplicaciones Científicas De Investigación

DA-1229 (tartrato) tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar los mecanismos de inhibición de DPP-4 y la síntesis de inhibidores relacionados.

Biología: La investigación se centra en sus efectos en los procesos celulares, incluida la autofagia y la inflamación.

Medicina: DA-1229 (tartrato) se estudia extensamente por sus propiedades antidiabéticas, así como su potencial en el tratamiento de otras afecciones como la osteoporosis, la insuficiencia renal y la inflamación hepática crónica

Industria: El compuesto se utiliza en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos

Mecanismo De Acción

DA-1229 (tartrato) ejerce sus efectos inhibiendo la enzima dipeptidil peptidasa-4 (DPP-4). Esta inhibición conduce a niveles aumentados de hormonas incretínicas como el péptido similar al glucagón-1 (GLP-1) y el polipéptido insulinotrópico dependiente de la glucosa (GIP). Estas hormonas aumentan la secreción de insulina, reducen la liberación de glucagón y mejoran la tolerancia a la glucosa . Además, DA-1229 (tartrato) tiene efectos antiinflamatorios y antifibróticos, que contribuyen a sus beneficios terapéuticos en afecciones como las enfermedades renales y hepáticas .

Comparación Con Compuestos Similares

Compuestos Similares

Sitagliptina: Otro inhibidor de DPP-4 utilizado para controlar la diabetes tipo 2.

Linagliptina: Conocido por su alta selectividad y larga vida media.

Saxagliptina: Ofrece un perfil farmacocinético diferente y se utiliza en terapias combinadas.

Singularidad de DA-1229 (tartrato)

DA-1229 (tartrato) destaca por sus potentes y sostenidos efectos hipoglucémicos, así como por sus beneficios adicionales en la reducción de la inflamación y la fibrosis. Su estructura molecular única permite una inhibición eficaz de DPP-4 mientras minimiza los efectos adversos .

Actividad Biológica

Evogliptin tartrate is a dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used in the management of type 2 diabetes mellitus. Beyond its role in glycemic control, recent studies have highlighted its anti-inflammatory and anti-angiogenic properties. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on inflammation, and potential therapeutic applications.

Evogliptin functions by inhibiting DPP-4, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, evogliptin increases GLP-1 levels, which enhances insulin secretion and reduces glucagon release from the pancreas, thereby improving glucose tolerance and lowering blood sugar levels. Additionally, elevated GLP-1 levels contribute to a reduction in inflammatory cytokines, which may explain some of its anti-inflammatory effects .

Anti-inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In a controlled study involving rats, evogliptin was shown to reduce paw swelling and alleviate inflammatory pain similar to indomethacin, a well-known anti-inflammatory drug. Key findings from this study included:

- Measurement Parameters : The study measured plantar paw thickness, paw withdrawal thresholds, dorsal root ganglion (DRG) resting membrane potentials, and cytokine levels (TNF-α and IL-1β).

- Results : Evogliptin treatment resulted in decreased plantar thickness and lowered cytokine levels compared to control groups. The treatment also improved pain responses in inflamed tissues .

Table 1: Effects of Evogliptin on Inflammatory Markers

| Parameter | Control Group | Evogliptin Group | Indomethacin Group |

|---|---|---|---|

| Paw Thickness (mm) | 8.5 ± 0.5 | 5.2 ± 0.3 | 4.8 ± 0.4 |

| TNF-α Levels (pg/ml) | 120 ± 10 | 60 ± 5 | 50 ± 6 |

| IL-1β Levels (pg/ml) | 100 ± 15 | 45 ± 7 | 40 ± 8 |

| Paw Withdrawal Threshold (g) | 30 ± 2 | 50 ± 3 | 55 ± 4 |

Anti-Angiogenic Properties

Evogliptin has also been found to exert anti-angiogenic effects by inhibiting vascular endothelial growth factor (VEGF)-induced signaling pathways. In vitro studies showed that evogliptin significantly inhibited the activation of Arf6, a small GTPase involved in VEGF receptor signaling. This inhibition leads to decreased cell adhesion and migration associated with angiogenesis .

Study Findings:

- Cell Studies : In cell cultures treated with VEGF and evogliptin, there was a marked reduction in p-VEGFR2 phosphorylation and subsequent downstream signaling involved in angiogenesis.

- : These findings suggest that evogliptin could be beneficial not only for diabetes management but also for conditions characterized by pathological neovascularization, such as diabetic retinopathy .

Clinical Implications

The dual action of evogliptin as both an antihyperglycemic agent and an anti-inflammatory/anti-angiogenic compound positions it as a promising candidate for broader therapeutic applications beyond diabetes management. Clinical trials have indicated that patients taking evogliptin experience fewer adverse events related to inflammation compared to those on standard therapies .

Table 2: Adverse Events Reported in Clinical Trials

| Adverse Event | Evogliptin Group (%) | Placebo Group (%) |

|---|---|---|

| Nasopharyngitis | 6.4 | 6.3 |

| Dyspepsia | 0 | 3.8 |

| Arthralgia | 3.8 | 0 |

| Hypoglycemia | Mild cases reported | Mild cases reported |

Propiedades

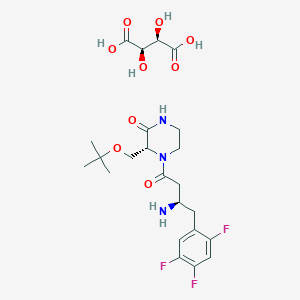

IUPAC Name |

(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26F3N3O3.C4H6O6/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20;5-1(3(7)8)2(6)4(9)10/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27);1-2,5-6H,(H,7,8)(H,9,10)/t12-,16-;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBXDAJRSNHIJZ-DLDKMZOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32F3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222102-51-3 | |

| Record name | 2-Piperazinone, 4-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-3-[(1,1-dimethylethoxy)methyl]-, (3R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222102-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Evogliptin tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222102513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EVOGLIPTIN TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R14RT6A3LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.